6-(2-fluoro-6-isopropoxyphenyl)-4-(4-methylpiperazin-1-yl)quinazoline
Overview
Description
6-(2-fluoro-6-isopropoxyphenyl)-4-(4-methylpiperazin-1-yl)quinazoline, also known as FIPI, is a small molecule inhibitor of phospholipase D (PLD) that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
6-(2-fluoro-6-isopropoxyphenyl)-4-(4-methylpiperazin-1-yl)quinazoline inhibits the activity of PLD by binding to its catalytic domain, which prevents the hydrolysis of phosphatidylcholine to generate phosphatidic acid. This, in turn, leads to a reduction in the production of downstream signaling molecules, such as mTOR and Akt, which are involved in cell proliferation, survival, and migration.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including inhibition of cancer cell proliferation, migration, and invasion, reduction of inflammation, and protection against neurodegeneration. Additionally, this compound has been found to induce apoptosis in cancer cells and increase the sensitivity of cancer cells to chemotherapy drugs.
Advantages and Limitations for Lab Experiments
6-(2-fluoro-6-isopropoxyphenyl)-4-(4-methylpiperazin-1-yl)quinazoline has several advantages for lab experiments, including its high potency, specificity, and selectivity for PLD inhibition. Additionally, this compound is stable and easy to synthesize, making it a valuable tool for studying the role of PLD in various biological processes. However, one limitation of this compound is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy in vivo.
Future Directions
For the research of 6-(2-fluoro-6-isopropoxyphenyl)-4-(4-methylpiperazin-1-yl)quinazoline include investigating its efficacy in combination with other drugs, understanding its role in neurodegenerative disorders, and developing more potent and selective PLD inhibitors.
Scientific Research Applications
6-(2-fluoro-6-isopropoxyphenyl)-4-(4-methylpiperazin-1-yl)quinazoline has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have shown that this compound inhibits the activity of PLD, which plays a crucial role in cancer cell proliferation, migration, and invasion. Additionally, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been found to protect against neurodegeneration by reducing oxidative stress and inflammation in the brain.
Properties
IUPAC Name |
6-(2-fluoro-6-propan-2-yloxyphenyl)-4-(4-methylpiperazin-1-yl)quinazoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN4O/c1-15(2)28-20-6-4-5-18(23)21(20)16-7-8-19-17(13-16)22(25-14-24-19)27-11-9-26(3)10-12-27/h4-8,13-15H,9-12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGDJQHFYXPVHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C(=CC=C1)F)C2=CC3=C(C=C2)N=CN=C3N4CCN(CC4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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